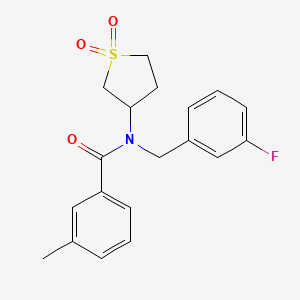

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide

CAS No.:

Cat. No.: VC15315041

Molecular Formula: C19H20FNO3S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20FNO3S |

|---|---|

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-3-methylbenzamide |

| Standard InChI | InChI=1S/C19H20FNO3S/c1-14-4-2-6-16(10-14)19(22)21(18-8-9-25(23,24)13-18)12-15-5-3-7-17(20)11-15/h2-7,10-11,18H,8-9,12-13H2,1H3 |

| Standard InChI Key | NUBSSAXPOVIUDX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |

Introduction

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structural features, which include a tetrahydrothiophene ring in its dioxidized form, a fluorinated benzyl group, and a methyl-substituted benzamide moiety. The presence of these diverse functional groups suggests potential applications in pharmaceuticals or materials science due to its possible biological activity and chemical properties.

Synthesis Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide typically involves multiple steps, including the preparation of the tetrahydrothiophene ring and the benzamide moiety. Common methods include:

-

Condensation Reactions: Used to form the amide bond between the benzyl group and the benzamide part.

-

Oxidation Steps: Necessary for converting the tetrahydrothiophene ring into its dioxidized form.

Synthesis Steps

-

Preparation of Tetrahydrothiophene-3-amine: This involves the synthesis or procurement of the tetrahydrothiophene ring followed by its conversion into an amine.

-

Oxidation to 1,1-Dioxidotetrahydrothiophen-3-amine: This step typically uses oxidizing agents like hydrogen peroxide.

-

Synthesis of 3-Fluorobenzyl Chloride: Prepared from 3-fluorobenzyl alcohol through chlorination.

-

Coupling Reaction: The amine is coupled with 3-fluorobenzyl chloride to form the N-(3-fluorobenzyl) derivative.

-

Condensation with 3-Methylbenzoic Acid: The final step involves forming the amide bond using coupling agents like DCC or HATU.

Potential Applications

Given its structural complexity, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide may exhibit biological activity, making it a candidate for pharmaceutical research. The fluorine atom and the dioxidized thiophene ring could contribute to its interaction with enzymes or receptors, potentially leading to applications in drug development.

Biological Activity Table

| Potential Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Binding to active sites of enzymes due to its structural features |

| Receptor Modulation | Interaction with specific receptors influenced by the fluorobenzyl group |

Safety and Handling

Handling N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide requires caution due to its potential reactivity and sensitivity to light and moisture. It is advisable to store it in a cool, dry place and handle it under inert conditions when possible.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume